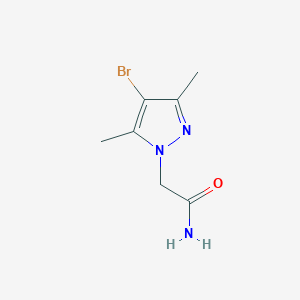

![molecular formula C38H33NO4S B1341370 Fmoc-N-[2-(tritylmercapto)ethyl]-glycine CAS No. 882847-27-0](/img/structure/B1341370.png)

Fmoc-N-[2-(tritylmercapto)ethyl]-glycine

Descripción general

Descripción

“Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

This compound is synthesized as an Fmoc protected glycine derivative . The Fmoc group is a common protecting group used in peptide synthesis, particularly in solid-phase peptide synthesis .Molecular Structure Analysis

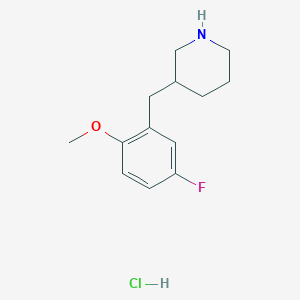

The molecular formula of “this compound” is C38H33NO4S . Its molecular weight is 599.74 .Chemical Reactions Analysis

The Fmoc group in “this compound” can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

“this compound” is a white powder . It has a melting point range of 156-163°C . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Peptide Nucleic Acid (PNA) Synthesis

A significant application of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine derivatives is in the synthesis of PNA oligomers. A practical synthesis approach for benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine has been described, which facilitates the synthesis of PNA monomers. These esters, used in the synthesis of peptide nucleic acid monomers possessing bis-N-Boc-protected nucleobase moieties, offer a viable alternative to the widely used Fmoc/Bhoc-protected PNA monomers in Fmoc-mediated solid-phase peptide synthesis for creating mixed sequence 10-mer PNA oligomers (Wojciechowski & Hudson, 2008).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. A novel glycine derivative, synthesized and investigated as a corrosion inhibitor for N80 carbon steel in a 3.5% sodium chloride solution, demonstrated mixed-type inhibitor properties. The study highlighted the potential of such derivatives in protecting metal surfaces from corrosion, contributing to the development of more effective corrosion inhibitors (Li Chen, 2018).

Biomedical Applications

In biomedical research, this compound derivatives have been explored for their potential in creating hydrogels and scaffolds for tissue engineering. For instance, short aromatic peptide derivatives, including Fmoc-modified amino acids, can self-assemble into extracellular matrix-like hydrogels. These materials have been studied for their ability to support cell growth, offering promising avenues for the development of implantable drug delivery systems and scaffolds for tissue regeneration (Liang Liang et al., 2010). Additionally, the self-assembly of Fmoc-diphenylalanine and Fmoc-arginine-glycine-aspartate peptides into a nanofibrous network has been shown to provide a conducive environment for the proliferation and differentiation of mesenchymal stem cells, highlighting its potential in musculoskeletal tissue engineering (Yung-Li Wang et al., 2017).

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Fmoc-N-[2-(tritylmercapto)ethyl]-glycine plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules. The tritylmercapto group can form disulfide bonds with cysteine residues in proteins, which can influence protein folding and stability. Additionally, the Fmoc group protects the amino group during peptide synthesis, allowing for the sequential addition of amino acids to form polypeptides .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form disulfide bonds can affect the redox state of cells, which in turn can impact signaling pathways that rely on redox-sensitive proteins. Furthermore, the presence of the Fmoc group can affect the compound’s uptake and distribution within cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. The compound can bind to proteins through its tritylmercapto group, forming disulfide bonds with cysteine residues. This interaction can lead to changes in protein conformation and function. Additionally, the Fmoc group can protect the amino group during peptide synthesis, allowing for the controlled addition of amino acids. This protection is crucial for the synthesis of complex peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein folding and stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance protein synthesis and stability. At high doses, it can have toxic effects, including disruption of cellular redox balance and inhibition of essential enzymes. These threshold effects are important for determining the safe and effective use of the compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that are involved in peptide synthesis and protein folding. The tritylmercapto group can be metabolized by enzymes that reduce disulfide bonds, while the Fmoc group can be removed by specific peptidases. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The compound can be transported by specific amino acid transporters and can bind to proteins that facilitate its distribution. The presence of the Fmoc group can affect the compound’s localization and accumulation within cells, particularly in organelles involved in protein synthesis and folding .

Subcellular Localization

This compound is localized in specific subcellular compartments. The compound can be directed to organelles such as the endoplasmic reticulum and the Golgi apparatus, where protein synthesis and folding occur. Targeting signals and post-translational modifications can influence the compound’s localization and activity within these compartments. The tritylmercapto group can also affect the compound’s interactions with other biomolecules within these organelles .

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(2-tritylsulfanylethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c40-36(41)26-39(37(42)43-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-25-44-38(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,35H,24-27H2,(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSOKTVPMWHIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN(CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589223 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-27-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[2-[(triphenylmethyl)thio]ethyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

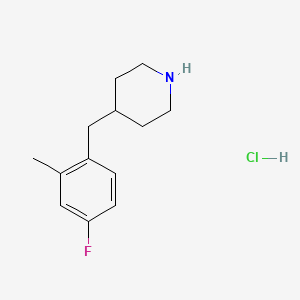

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)